molecular formula C10H11N3O B185673 1-methyl-1H-indole-3-carbohydrazide CAS No. 56559-62-7

1-methyl-1H-indole-3-carbohydrazide

Cat. No.: B185673
CAS No.: 56559-62-7
M. Wt: 189.21 g/mol
InChI Key: KMYZDVOJRUTMEA-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carbohydrazide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound.

Scientific Research Applications

1-Methyl-1H-indole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

1-Methyl-1H-indole-3-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their chemical structure .

Result of Action

Some indole derivatives have demonstrated potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that this compound may also have significant biological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by pH, temperature, and the presence of other substances . .

Biochemical Analysis

Biochemical Properties

1-methyl-1H-indole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it has been shown to impact gene expression by either upregulating or downregulating specific genes, which in turn affects cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves specific interactions with the enzyme’s active site, resulting in changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by either enhancing or inhibiting specific metabolic reactions. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells. These interactions are essential for understanding the compound’s pharmacodynamics and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 1-methyl-1H-indole-3-carbohydrazide typically involves the reaction of 1-methylindole-3-carboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid or hydrochloric acid . The general reaction scheme is as follows:

    Starting Material: 1-Methylindole-3-carboxaldehyde

    Reagent: Hydrazine hydrate

    Catalyst: Acetic acid or hydrochloric acid

    Reaction Conditions: Reflux

The reaction yields this compound as a solid product, which can be purified by recrystallization.

Chemical Reactions Analysis

1-Methyl-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Methyl-1H-indole-3-carbohydrazide can be compared with other indole derivatives, such as:

    1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of this compound.

    Indole-3-carboxaldehyde: Another indole derivative with similar chemical properties.

    Indole-3-acetic acid: A plant hormone with different biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

1-methylindole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-8(10(14)12-11)7-4-2-3-5-9(7)13/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZDVOJRUTMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356124
Record name 1-methyl-1H-indole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56559-62-7
Record name 1-methyl-1H-indole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-3-carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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